![molecular formula C24H31FO3 B1669784 Dalvastatin CAS No. 132100-55-1](/img/structure/B1669784.png)
Dalvastatin
概要
説明
Dalvastatin is a synthetic compound developed by Rhône-Poulenc Rorer. It is a prodrug and an inactive lactone that, upon oral ingestion, is hydrolyzed in vivo to its pharmacologically active form, a beta-hydroxy acid. This active form inhibits the enzyme HMG-CoA reductase, which plays a crucial role in the cholesterol biosynthetic pathway .
準備方法
Synthetic Routes and Reaction Conditions
Dalvastatin is synthesized through a series of chemical reactions starting from basic organic compoundsThe reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves multiple steps, including the synthesis of intermediates, purification, and final formulation. The production is carried out under stringent quality control measures to ensure the purity and efficacy of the final product .
化学反応の分析
Types of Reactions
Dalvastatin undergoes several types of chemical reactions, including:
Oxidation: Conversion of the lactone form to the active beta-hydroxy acid form.
Reduction: Reduction of specific functional groups to enhance stability.
Substitution: Introduction of various substituents to modify the chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major product formed from these reactions is the active beta-hydroxy acid form of this compound, which is responsible for its pharmacological effects .
科学的研究の応用
Scientific Research Applications
Dalvastatin has been utilized in various research domains:
- Chemistry : It serves as a model compound for studying lactone hydrolysis and enzyme inhibition mechanisms.
- Biology : Investigated for its effects on cellular cholesterol metabolism and potential roles in regulating cellular processes.
- Medicine : Explored for its cholesterol-lowering effects and potential benefits in treating hypercholesterolemia and associated cardiovascular diseases.
- Industry : Used in developing new pharmaceutical formulations and drug delivery systems.
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other commonly used statins:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
This compound | HMG-CoA reductase inhibition | Specific structural features enhancing pharmacological profile |
Atorvastatin | HMG-CoA reductase inhibition | High potency; significant LDL-C reduction |
Simvastatin | HMG-CoA reductase inhibition | Prodrug form; metabolized to active compound |
Lovastatin | HMG-CoA reductase inhibition | Derived from fungal sources; variable potency |
Rosuvastatin | HMG-CoA reductase inhibition | Strong LDL-C lowering effects; minimal drug interactions |
Pravastatin | HMG-CoA reductase inhibition | Less potent; fewer side effects compared to others |
Clinical Case Studies
- Cholesterol-Lowering Efficacy : In a study involving WHHL rabbits, this compound demonstrated significant reductions in serum cholesterol levels. At a dosage of 0.4% in food, it reduced total serum cholesterol by 84%, LDL by 97%, and improved the LDL/HDL ratio by 91% .
- Comparison with Other Statins : In Hep G2 liver cells, this compound exhibited an IC50 value of 4 nmol/L for inhibiting cholesterol biosynthesis, comparable to lovastatin and pravastatin with IC50 values of 5 nmol/L and 1.1 µmol/L respectively . This indicates its potent activity as a lipid-lowering agent.
- Long-term Outcomes : A meta-analysis highlighted the benefits of statins, including this compound, in reducing major cardiovascular events. Statin therapy was associated with a relative risk reduction of 28% for major cardiovascular events compared to placebo .
作用機序
Dalvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is the rate-limiting step in the cholesterol biosynthetic pathway. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. This mechanism involves the binding of the active beta-hydroxy acid form of this compound to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonic acid .
類似化合物との比較
Dalvastatin is part of the statin class of drugs, which includes other compounds like simvastatin, atorvastatin, and lovastatin. Compared to these similar compounds, this compound has unique structural features that contribute to its specific pharmacological profile. For example, it has a distinct lactone ring structure that is hydrolyzed to its active form in vivo .
List of Similar Compounds
- Simvastatin
- Atorvastatin
- Lovastatin
- Pravastatin
- Rosuvastatin
This compound’s unique properties and its role as a prodrug make it a valuable compound in the field of cholesterol-lowering medications.
生物活性
Dalvastatin, also known as RG 12561, is a synthetic compound that functions as a potent inhibitor of the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in the cholesterol biosynthesis pathway. Its primary application is in the management of hyperlipidemia and cardiovascular diseases due to its lipid-lowering properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, comparative efficacy with other statins, and relevant case studies.
This compound operates through competitive inhibition of HMG-CoA reductase, leading to a decrease in cholesterol synthesis in the liver. This reduction results in:
- Decreased levels of low-density lipoprotein cholesterol (LDL-C) .
- Increased expression of LDL receptors on hepatocytes , enhancing the clearance of LDL from the bloodstream.
Comparative Efficacy
The potency of this compound can be compared to other statins as follows:
Compound Name | IC50 (nmol/L) | Unique Features |
---|---|---|
This compound | 3.4 | Synthetic; potent cholesterol-lowering agent |
Lovastatin | 2.3 | Derived from fungal sources; variable potency |
Pravastatin | 8.9 | Less potent; fewer side effects compared to others |
Atorvastatin | Not specified | High potency; significant LDL-C reduction |
Rosuvastatin | Not specified | Strong LDL-C lowering effects; minimal drug interactions |
This compound's unique structural features enhance its pharmacological profile and metabolic pathways, contributing to its efficacy as a lipid-lowering agent .
Lipid-Lowering Effects
Research indicates that this compound significantly reduces serum cholesterol levels. In animal studies, it demonstrated:
- An 84% reduction in serum cholesterol at higher doses (0.4% in food) when tested on cholestyramine-fed hamsters.
- A 35% reduction in LDL/HDL ratio , indicating effective management of dyslipidemia .
Endothelial Function and Cardiovascular Health
This compound has been shown to improve endothelial function and reduce thrombogenicity, which are beneficial for overall cardiovascular health. This property is particularly important given the role of endothelial dysfunction in the pathogenesis of atherosclerosis.
Case Study: Statin Use in Prostate Cancer Patients
A systematic review highlighted the association between statin use and improved survival outcomes in prostate cancer patients undergoing androgen deprivation therapy (ADT). The study included data from multiple cohorts and found that:
- Statin users had a significantly better overall survival (OS) rate compared to non-statin users, with a hazard ratio (HR) of 0.67 (95% CI 0.62–0.73) .
Further research into case studies has elucidated mechanisms by which statins, including this compound, exert their effects beyond lipid lowering:
特性
CAS番号 |
132100-55-1 |
---|---|
分子式 |
C24H31FO3 |
分子量 |
386.5 g/mol |
IUPAC名 |
(4S,6R)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C24H31FO3/c1-15-10-16(6-9-21(15)25)19-13-23(2,3)14-24(4,5)20(19)8-7-18-11-17(26)12-22(27)28-18/h6-10,17-18,26H,11-14H2,1-5H3/b8-7+/t17-,18-/m0/s1 |
InChIキー |
VDSBXXDKCUBMQC-VUOWKATKSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F |
異性体SMILES |
CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)/C=C/[C@H]3C[C@@H](CC(=O)O3)O)F |
正規SMILES |
CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F |
外観 |
Solid powder |
Key on ui other cas no. |
135910-20-2 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
6-(2-(2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethyl-1-cyclohexen-1-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one dalvastatin RG 12561 RG-12561 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。